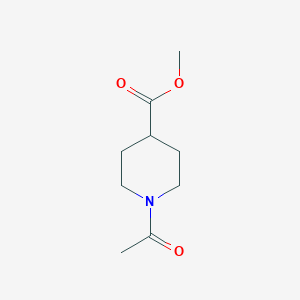

1-乙酰基哌啶-4-羧酸甲酯

描述

Methyl 1-acetylpiperidine-4-carboxylate is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest due to their presence in various alkaloids and potential applications in medicinal chemistry. The compound itself is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and is substituted with an acetyl group and a carboxylate ester function.

Synthesis Analysis

The synthesis of piperidine derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions to achieve the desired chiral specificity and structural configuration. For instance, a C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was synthesized through a double asymmetric allylboration of glutaraldehyde, followed by aminocyclization and carbamation . This compound serves as a chiral building block for further synthesis of piperidine-related alkaloids. Another study describes the desymmetrization of a similar C2-symmetric ester using iodocarbamation, leading to the synthesis of various piperidine-related alkaloids .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity and interaction with biological targets. X-ray diffraction studies have been used to determine the crystal structure of a novel piperidine-4-one derivative, providing insights into the conformation of the piperidine ring, which adopts a twist boat conformation . This information is essential for understanding the three-dimensional arrangement of atoms in the molecule and predicting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for modifying their structure and tuning their properties. For example, the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate leads to the formation of methyl 1-acetyl-5-amino-1H-[1,2,4]triazole-3-carboxylate, demonstrating regioselective acetylation . This type of reaction is important for the functionalization of the piperidine ring and can significantly alter the compound's physical and chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. Spectroscopic techniques like HPLC, GC-MS, FTIR, and NMR spectroscopy are used to study these properties and provide a comprehensive understanding of the compounds . These properties are critical for the practical application of piperidine derivatives in chemical synthesis and pharmaceutical development.

科学研究应用

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Piperidine derivatives, to which “Methyl 1-acetylpiperidine-4-carboxylate” belongs, are widely used in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They have been used in the synthesis of various drugs and have shown pharmacological activity in areas such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

“Methyl 1-acetylpiperidine-4-carboxylate” is a building block used in chemical synthesis . While specific applications of this compound are not readily available, it belongs to the class of piperidine derivatives which have wide applications in the pharmaceutical industry .

- Pharmaceutical Industry : Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are used in the synthesis of various drugs and have shown pharmacological activity in areas such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- Drug Design : Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry and are used in the construction of various drugs .

- Synthesis of Alkaloids : Piperidine derivatives are also present in alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites).

- Chemical Synthesis : Piperidine derivatives are used as building blocks in chemical synthesis . They are used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

未来方向

Piperidine derivatives, such as “Methyl 1-acetylpiperidine-4-carboxylate”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

methyl 1-acetylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-7(11)10-5-3-8(4-6-10)9(12)13-2/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGYEEUWADWLCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60409237 | |

| Record name | Methyl 1-acetylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-acetylpiperidine-4-carboxylate | |

CAS RN |

126291-66-5 | |

| Record name | Methyl 1-acetyl-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126291-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-acetylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((3aS,4R,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B178723.png)

![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B178762.png)